
6-bromo-1H-indazol-3-amine
概述
描述
6-bromo-1H-indazol-3-amine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-indazol-3-amine typically involves the reaction of 3-bromo-6-chloro-2-fluorobenzonitrile with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures, followed by the addition of water to precipitate the product . Another method involves the cyclocondensation of substituted benzonitrile with substituted hydrazine using ceric ammonium nitrate as a catalyst in an ethanol-water mixture under ultrasound irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
6-bromo-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ceric ammonium nitrate, and various nucleophiles for substitution reactions. Reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indazole derivatives, while cyclization reactions can produce complex heterocyclic compounds .
科学研究应用
Pharmaceutical Development
6-Bromo-1H-indazol-3-amine serves as a crucial building block in the synthesis of potential therapeutic agents, particularly targeting various cancers and neurological disorders. Its derivatives have been explored for their anticancer properties, showing promising results against different cancer cell lines.
Compound | Target Cancer Cell Line | IC Value (µM) |
---|---|---|
This compound | K562 (Leukemia) | 5.15 |
89 (Indazole derivative) | Bcr-Abl WT | 0.014 |
93 (Pyrrolopyridin derivative) | HL60 | 8.3 |
Biochemical Research
This compound is utilized in studies investigating the mechanisms of action of specific enzymes and proteins, aiding researchers in understanding disease pathways. For instance, it has been shown to inhibit tyrosine kinases, which are pivotal in cell signaling related to growth and proliferation.
Material Science
This compound is also applied in the development of advanced materials, particularly in organic electronics, due to its unique electronic properties. Its structural characteristics allow it to be integrated into various organic semiconductor devices.
Diagnostic Applications
The compound can be formulated into diagnostic agents that enhance the detection of specific biomarkers in medical testing, improving diagnostic accuracy for certain conditions.
Agrochemicals
Research indicates potential applications in developing new agrochemical products that contribute to improved crop protection strategies.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound derivatives in various contexts:
-
Anticancer Activity :
- A study synthesized a series of indazole derivatives and evaluated their activity against Bcr-Abl wild type and T315I mutant cancer cells. Compound 89 showed comparable potency to Imatinib with IC values significantly lower than those for other tested compounds .
- Another investigation revealed that derivatives exhibited potent antiproliferative effects across multiple human cancer cell lines, including HL60 and HCT116 .
- Mechanism of Action :
- Biochemical Interactions :
作用机制
The mechanism of action of 6-bromo-1H-indazol-3-amine involves its interaction with molecular targets such as tyrosine kinases. The compound’s structure allows it to bind effectively with the hinge region of tyrosine kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds to 6-bromo-1H-indazol-3-amine include other indazole derivatives such as:
- 1H-indazole-3-amine
- 6-chloro-1H-indazol-3-amine
- 7-bromo-4-chloro-1H-indazol-3-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry .
生物活性
6-Bromo-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused to a benzene ring. Its molecular formula is with a molecular weight of approximately 212.05 g/mol. The presence of a bromine atom at the 6-position enhances its reactivity and biological properties compared to other indazole derivatives .
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain kinases associated with cell proliferation, which may lead to anticancer effects. The compound's mechanism includes:
- Inhibition of Kinases : By binding to specific kinases, it modulates their activity, affecting cellular signaling pathways related to growth and survival.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by altering the expression of apoptosis-related proteins such as Bcl-2 and Bax .
- Cell Cycle Arrest : It has been observed to affect cell cycle distribution, increasing the G0/G1 population while decreasing S phase cells, indicating its potential as a cytostatic agent .
Biological Activity and Research Findings
Recent studies have highlighted the compound's promising anticancer properties through various assays:
Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound against multiple cancer cell lines:
Cell Line | IC50 (μM) | Notes |
---|---|---|
HCT116 | 14.3 ± 4.4 | Potent anti-proliferative activity |
K562 | 5.15 | Significant selectivity for cancer cells |
A549 | Not specified | Evaluated for lung cancer |
PC-3 | Not specified | Evaluated for prostate cancer |
The compound demonstrated growth inhibition across various cancer types, with IC50 values ranging from 2.9 to 59.0 μM in different studies . Notably, one derivative exhibited non-cytotoxicity in normal lung fibroblast cells (MRC5), suggesting a favorable therapeutic index.
Case Studies
- Study on Human Colorectal Cancer (HCT116) :
- Study on K562 Cell Line :
Comparative Analysis with Similar Compounds
This compound can be compared with other indazole derivatives:
Compound | Key Differences |
---|---|
1H-Indazole-3-amine | Lacks bromine atom; less specific biological activity |
6-Chloro-1H-indazole-3-amine | Chlorine instead of bromine; different reactivity |
N-(4-fluorobenzyl)-1H-indazol-6-amine | Exhibited potent anti-proliferative activity in studies |
The unique substitution pattern of 6-bromo-1H-indazol-3-amino contributes to its distinct biological activities and chemical reactivity compared to these derivatives.
常见问题
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 6-bromo-1H-indazol-3-amine, and how can regioselectivity be controlled during cyclization?
- Methodological Answer : A common approach involves reacting 4-bromo-2-fluorobenzonitrile with hydrazine hydrate in 1-butanol under reflux, achieving regioselective indazole formation. Key parameters include solvent polarity (e.g., 1-butanol vs. ethanol) and temperature control to minimize byproducts like 7-bromo regioisomers. Characterization via (e.g., aromatic proton splitting patterns) and HRMS ensures product identity .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?
- Methodological Answer : Prepare stock solutions in DMSO (10 mM) with brief heating (37°C) and sonication. For in vivo studies, use co-solvents like PEG300 and Tween 80 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddHO) to improve bioavailability. Stability tests at -80°C (6 months) and -20°C (1 month) are critical .
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Use to confirm aromatic proton environments (e.g., δ 7.64 ppm for H-7) and to verify the indazole backbone. HRMS (positive ionization mode, m/z 212–214 for [M+H]) and GCMS help identify impurities like dibrominated byproducts. IR spectroscopy can validate NH stretching (~3400 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?
- Methodological Answer : Introduce substituents at N1 (e.g., benzyl groups) or C5 (e.g., methyl, nitro) to modulate steric and electronic effects. Compare inhibitory activity against kinases like CDK or PKA using enzymatic assays (IC determination). Computational docking (e.g., AutoDock Vina) predicts binding modes to ATP pockets .
Q. What strategies resolve contradictory pharmacological data (e.g., pro-apoptotic vs. antioxidant effects) observed with this compound analogs?
- Methodological Answer : Perform dose-response studies across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects. Use redox-sensitive probes (e.g., DCFH-DA for ROS) and transcriptomics to dissect mechanistic pathways. Cross-validate findings with knockout models (e.g., Nrf2-/- cells) .
Q. How can regioselectivity issues in indazole cyclization be mitigated during scale-up synthesis?
- Methodological Answer : Optimize catalyst systems (e.g., p-TSA in ionic liquids) to favor 6-bromo regioisomers. Monitor reaction progress via inline FTIR or HPLC. For industrial-scale processes, switch to flow chemistry to enhance heat/mass transfer and reduce byproduct formation .
Q. What are the best practices for evaluating this compound in multi-stress models of bacterial persistence?
- Methodological Answer : Use the charcoal agar resazurin assay with non-replicating Mycobacterium tuberculosis. Include controls like rifampicin (0.004–1 μg/mL) and this compound (0.1–25 μg/mL) to assess NaNO-dependent activity. Confirm metabolic inhibition via ATP quantification .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for this compound across different studies?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate with reference inhibitors. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm potency. Meta-analysis of literature data can identify outliers due to solvent/DMSO interference .
Q. Why do some studies report neuroprotective effects of indazole derivatives while others indicate neurotoxicity?
- Methodological Answer : Evaluate blood-brain barrier penetration (e.g., PAMPA-BBB assay) and metabolite profiling (LC-MS/MS). Test in dual models (e.g., SH-SY5Y cells for neuroprotection, zebrafish larvae for toxicity). Dose optimization and time-course studies clarify threshold effects .
Q. Experimental Design Considerations
Q. What in silico tools predict the metabolic stability of this compound derivatives?
属性
IUPAC Name |
6-bromo-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHNAMVDBASAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383026 | |
Record name | 6-bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404827-77-6 | |
Record name | 6-bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。